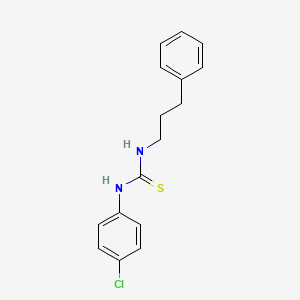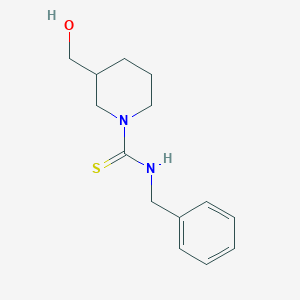![molecular formula C31H34N2O5 B14947157 4-tert-butyl-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}benzamide](/img/structure/B14947157.png)
4-tert-butyl-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-4-(2-methyl-2-propanyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple methoxy groups and an isoquinoline moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-4-(2-methyl-2-propanyl)benzamide typically involves multiple steps, including the formation of the isoquinoline core, the introduction of methoxy groups, and the final coupling with the benzamide moiety. The reaction conditions often require the use of strong bases, solvents like dimethylformamide, and catalysts such as palladium on carbon.
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Benzamide Moiety: The final step involves coupling the isoquinoline derivative with the benzamide moiety using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the isoquinoline moiety, converting it to tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-4-(2-methyl-2-propanyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-4-(2-methyl-2-propanyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy groups and isoquinoline moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- **N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}benzenesulfonamide
- **N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}acetamide
- **N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-4-fluorobenzamide
Uniqueness
N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-4-(2-methyl-2-propanyl)benzamide is unique due to its specific combination of methoxy groups, isoquinoline moiety, and benzamide structure. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C31H34N2O5 |
|---|---|
Peso molecular |
514.6 g/mol |
Nombre IUPAC |
4-tert-butyl-N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]benzamide |
InChI |
InChI=1S/C31H34N2O5/c1-31(2,3)22-10-8-19(9-11-22)30(34)33-24-18-29(38-7)27(36-5)16-21(24)14-25-23-17-28(37-6)26(35-4)15-20(23)12-13-32-25/h8-13,15-18H,14H2,1-7H3,(H,33,34) |
Clave InChI |
YINGVIZIXNHTOZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2CC3=NC=CC4=CC(=C(C=C43)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(benzyloxy)phenyl]-2-(piperidin-1-yl)acetamide](/img/structure/B14947079.png)
![12-(2,4-dichlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B14947081.png)
![2,6-bis[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]benzonitrile](/img/structure/B14947083.png)
![1-(2-chlorobenzyl)-3'-ethyl-5'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14947103.png)
![3-{[2-(4-Fluorophenyl)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B14947111.png)

![7-(4-methoxybenzyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B14947116.png)
![3-(2,4-Dimethylphenyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14947122.png)
![2,7,7,9-Tetramethyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B14947128.png)
![2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-4(3H)-quinazolinone](/img/structure/B14947138.png)
![N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B14947146.png)
![2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B14947164.png)
![Ethyl 4-[({1-benzyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B14947171.png)
